![molecular formula C18H19N3O4 B12464075 N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butanamide group attached to a phenyl ring, which is further connected to a methyl-nitrobenzamide moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzamide to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with butanoyl chloride in the presence of a suitable base, such as pyridine, to form the butanamide derivative. The final step involves the coupling of the butanamide derivative with 4-aminophenyl to yield N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide.
Industrial Production Methods
Industrial production of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamines, amines.
Substitution: Halogenated derivatives, nitro derivatives.
科学研究应用
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological effects.
相似化合物的比较
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-butanamidophenyl)octanamide: Differing by the length of the alkyl chain, which can affect its solubility and biological activity.
N-(4-butanamidophenyl)-2-ethoxybenzamide: Featuring an ethoxy group instead of a nitro group, which can influence its reactivity and interactions with biological targets.
N-(4-butanamidophenyl)-2-chloro-5-iodobenzamide: Containing halogen substituents that can alter its chemical and physical properties.
The uniqueness of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-17(22)19-14-6-8-15(9-7-14)20-18(23)13-5-10-16(21(24)25)12(2)11-13/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) |
InChI 键 |
SGCDQLXJGHOVDP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


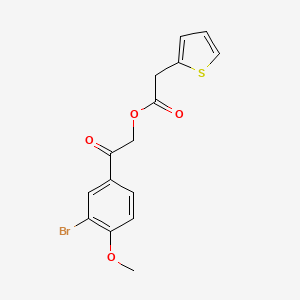
![2-{4-[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12463996.png)
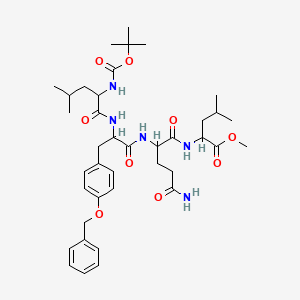
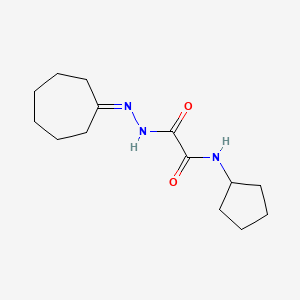
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12464003.png)
![2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464011.png)
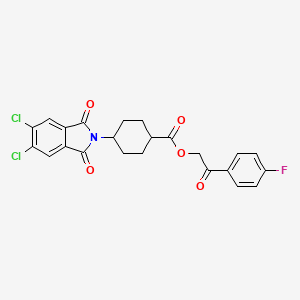
![propan-2-yl 2-[4-(2-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12464019.png)
![3-Hydroxy-5-oxo-5-[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]-3-{[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]carbonyl}pentanoic acid](/img/structure/B12464029.png)
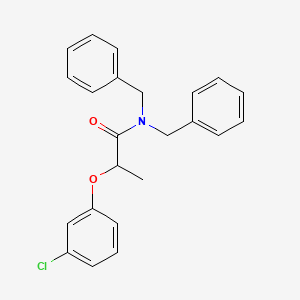
![Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12464033.png)
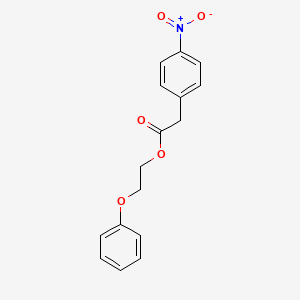
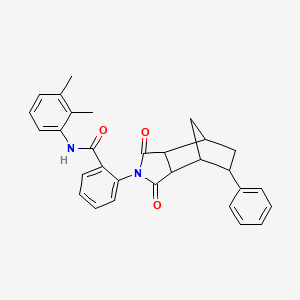
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
